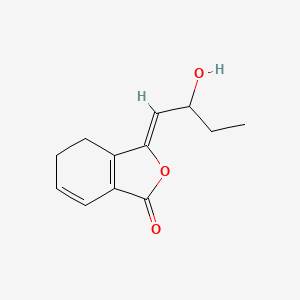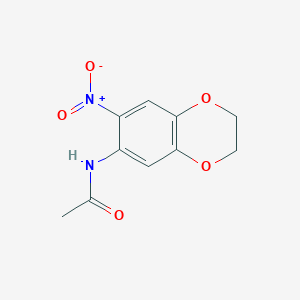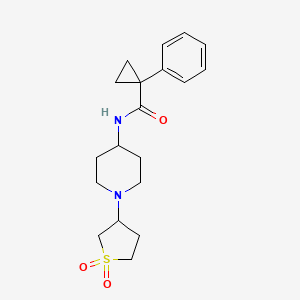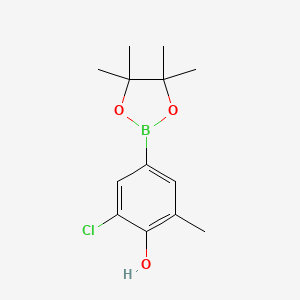
Senkyunolide F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Senkyunolide F is a natural phthalide compound predominantly found in the roots of Ligusticum chuanxiong, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of cardiovascular diseases and its anti-inflammatory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Senkyunolide F typically involves the extraction from natural sources such as Ligusticum chuanxiong. The extraction process includes solvent extraction followed by chromatographic techniques to isolate and purify the compound.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. advancements in biotechnological methods and large-scale extraction techniques are being explored to enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Senkyunolide F undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This involves the gain of electrons or hydrogen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different pharmacological properties.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other pharmacologically active compounds.
Biology: Studied for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Investigated for its anti-inflammatory, anti-thrombotic, and neuroprotective effects. It is also being explored for its potential in treating cardiovascular diseases.
Mechanism of Action
Senkyunolide F exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines and mediators.
Cardiovascular Effects: Modulates the activity of enzymes involved in the coagulation cascade, reducing the risk of thrombosis.
Neuroprotective Effects: Protects neurons from oxidative stress and apoptosis by modulating signaling pathways related to cell survival.
Comparison with Similar Compounds
Senkyunolide I: Another phthalide compound with similar anti-inflammatory and cardiovascular effects.
Ligustilide: Known for its neuroprotective and anti-inflammatory properties.
Butylidenephthalide: Exhibits anti-cancer and anti-inflammatory activities.
Uniqueness of Senkyunolide F: this compound is unique due to its specific molecular structure, which confers distinct pharmacological properties. Its ability to modulate multiple signaling pathways and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
(3Z)-3-(2-hydroxybutylidene)-4,5-dihydro-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-8(13)7-11-9-5-3-4-6-10(9)12(14)15-11/h4,6-8,13H,2-3,5H2,1H3/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAWDGBGOZLBRY-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=C1C2=C(C=CCC2)C(=O)O1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(/C=C\1/C2=C(C=CCC2)C(=O)O1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Amino-8-phenyl-5-thia-7-azatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),3,7-tetraene-4-carbonitrile](/img/structure/B2900820.png)
![4-[2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]pyrimidin-2-amine](/img/structure/B2900821.png)
![N-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2900822.png)
![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2900823.png)

![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[[4-(trifluoromethyl)phenyl]methoxy]pyran-4-one](/img/structure/B2900827.png)
![2-{[1-(2-chlorophenyl)ethyl]amino}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2900829.png)
![2-Chloro-N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]acetamide](/img/structure/B2900832.png)



![8-(4-fluorophenyl)-N-(1-hydroxybutan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2900838.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2900842.png)
![N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2900843.png)
